molecular formula C20H17ClN2O2S B4625038 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide

Cat. No.: B4625038
M. Wt: 384.9 g/mol
InChI Key: BGCDGCILLNJLDE-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN2O2S and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.0699267 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Kinase Inhibition

Naphthalenesulfonamides, including compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide, have been extensively studied for their ability to inhibit various protein kinases. For example, certain naphthalenesulfonamide derivatives have demonstrated potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C, highlighting their potential as therapeutic agents for diseases where these kinases play a pivotal role (Hidaka et al., 1984).

Modulation of Cell Proliferation

Studies have shown that naphthalenesulfonamide derivatives can influence cell proliferation. One such compound, N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), has been reported to inhibit the proliferation of Chinese hamster ovary cells, suggesting a role in regulating cell growth and offering insights into cancer research (Hidaka et al., 1981).

Enzyme Inhibition for Potential Therapeutic Applications

The enzyme inhibitory activity of naphthalenesulfonamide derivatives extends to lipoxygenase and α-glucosidase, enzymes involved in inflammatory and diabetic processes, respectively. Certain sulfonamide derivatives of dagenan chloride have shown significant inhibition, indicating their potential as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Environmental Implications and Pollutant Decomposition

The environmental impact of naphthalenesulfonamides, including their role as pollutants and in pollutant decomposition, is noteworthy. For instance, the study on the decomposition of 2-naphthalenesulfonate in aqueous solutions by ozonation with UV radiation highlights the potential for these compounds to be broken down, thus mitigating their environmental impact (Chen et al., 2002).

Synthesis and Biological Activity Exploration

Research on the synthesis and biological activity of naphthalenesulfonamides continues to evolve, with studies exploring the antibacterial and anti-enzymatic potential of newly synthesized compounds. This ongoing research contributes to our understanding of the structural requirements for biological activity and the potential for developing new therapeutics (Neshan et al., 2019).

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c21-17-6-8-20-19(12-17)16(13-22-20)9-10-23-26(24,25)18-7-5-14-3-1-2-4-15(14)11-18/h1-8,11-13,22-23H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCDGCILLNJLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CNC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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